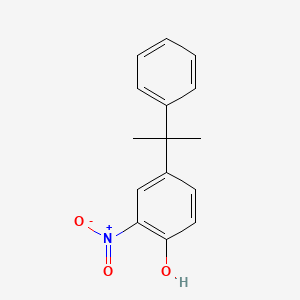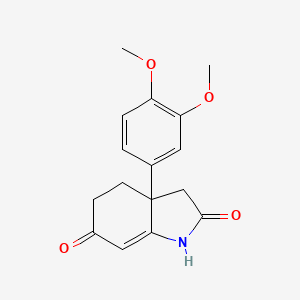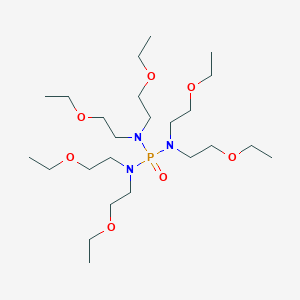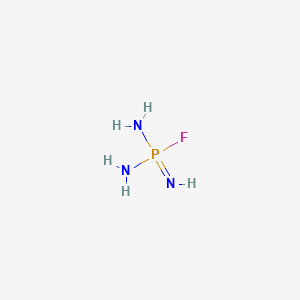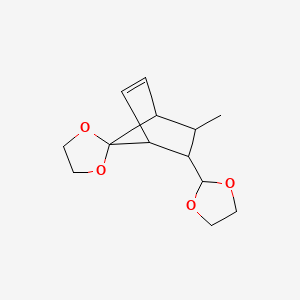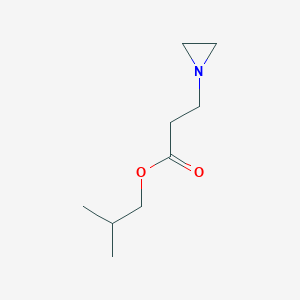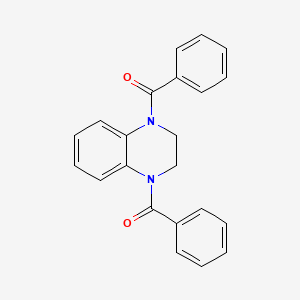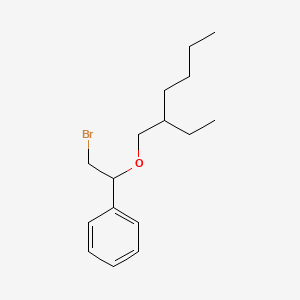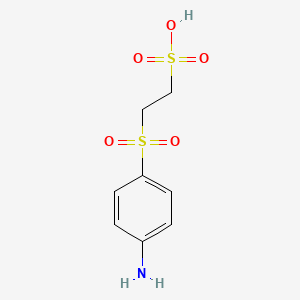
2-(4-Aminophenyl)sulfonylethanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Aminophenyl)sulfonylethanesulfonic acid is an organic compound with the molecular formula C8H11NO5S2. It is known for its unique structure, which includes both an amino group and sulfonyl groups. This compound is used in various scientific research fields due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)sulfonylethanesulfonic acid typically involves the reaction of 4-aminobenzenesulfonyl chloride with ethanesulfonic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted using alkaline substances to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with precise control over temperature, pH, and reactant concentrations. The process may include steps such as diazotization, coupling, and purification to obtain a high-purity product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Aminophenyl)sulfonylethanesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl groups can be reduced to thiol groups under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, thiol derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-(4-Aminophenyl)sulfonylethanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Aminophenyl)sulfonylethanesulfonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, affecting their activity. The sulfonyl groups can participate in various chemical reactions, altering the compound’s behavior in biological systems. These interactions can modulate pathways involved in cellular processes, making the compound useful in research and therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Aminophenylboronic acid pinacol ester
- 2-Aminophenylboronic acid pinacol ester
- 3-Aminophenylboronic acid pinacol ester
Uniqueness
2-(4-Aminophenyl)sulfonylethanesulfonic acid is unique due to its dual functional groups (amino and sulfonyl), which provide a wide range of reactivity and applications. Unlike boronic acid derivatives, which are primarily used in sensing and catalysis, this compound is more versatile in biological and industrial applications .
Propriétés
Numéro CAS |
23743-12-6 |
|---|---|
Formule moléculaire |
C8H11NO5S2 |
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
2-(4-aminophenyl)sulfonylethanesulfonic acid |
InChI |
InChI=1S/C8H11NO5S2/c9-7-1-3-8(4-2-7)15(10,11)5-6-16(12,13)14/h1-4H,5-6,9H2,(H,12,13,14) |
Clé InChI |
GBJNQIHCZUVXFA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)S(=O)(=O)CCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


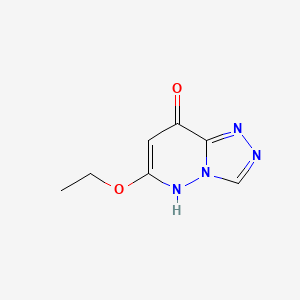
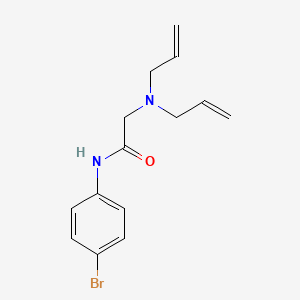
![7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine](/img/structure/B14697835.png)

